![molecular formula C10H6ClF2N B1396877 2-Chloro-3-(difluoromethyl)quinoline CAS No. 1215321-14-4](/img/structure/B1396877.png)
2-Chloro-3-(difluoromethyl)quinoline
Overview
Description
2-Chloro-3-(difluoromethyl)quinoline is a chemical compound with the molecular formula C10H6ClF2N . It has a molecular weight of 213.612 .
Synthesis Analysis
The synthesis of 2-Chloro-3-(difluoromethyl)quinoline involves various methods such as microwave, ultrasound, and grinding/solvent-free/water as solvent . Refluxing of the desired 2-chloro-3-formylquinoline in acetic acid gives quinolin-2-one derivative .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(difluoromethyl)quinoline consists of a quinoline ring with a chlorine atom and a difluoromethyl group attached at the 2nd and 3rd positions respectively .Chemical Reactions Analysis
2-Chloroquinoline-3-carbaldehydes, which are closely related to 2-Chloro-3-(difluoromethyl)quinoline, have high chemical reactivity due to the presence of two active moieties, chloro- and aldehyde functions . The reactions are subdivided into groups based on the type of method used .Physical And Chemical Properties Analysis
2-Chloro-3-(difluoromethyl)quinoline has a molecular weight of 213.612 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Medicinal Chemistry
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The 2-Chloro-3-(difluoromethyl)quinoline is a derivative of quinoline and thus shares these properties .
Drug Development
Quinoline and its derivatives have been harnessed via expeditious synthetic approaches for drug development . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Industrial and Synthetic Organic Chemistry
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .
Anticancer Activities
Some 6,7,8-substituted thiosemicarbazones of 2-chloro-3-formyl-quinoline derivatives exhibit excellent anticancer activities .
Raf Kinase Inhibitors
Recently, some quinoline derivatives were synthesized as novel Raf kinase inhibitors .
Biological and Pharmaceutical Activities
Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Mechanism of Action
Safety and Hazards
Future Directions
Recent research data highlights the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications over the period from 2013 to 2017 . It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This suggests that there is ongoing interest in this field and potential for future developments.
properties
IUPAC Name |
2-chloro-3-(difluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N/c11-9-7(10(12)13)5-6-3-1-2-4-8(6)14-9/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIMNLCODJNJNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(difluoromethyl)quinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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